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Cat. No.: B1315246

An In-depth Technical Guide to 4-
Ethynylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. The
presence of the reactive ethynyl group at the 4-position of the quinoline ring makes it a
valuable building block in medicinal chemistry and materials science. Quinoline derivatives
have a long history in drug discovery, with notable examples including the antimalarial drug
quinine. The introduction of an alkyne functionality provides a versatile handle for further
chemical modifications, such as click chemistry and cross-coupling reactions, enabling the
synthesis of a diverse range of novel molecules with potential biological activities. This guide
provides a comprehensive overview of the chemical structure, properties, synthesis, and
potential applications of 4-Ethynylquinoline.

Chemical Structure and Properties

The chemical structure of 4-Ethynylquinoline consists of a quinoline ring system with an
ethynyl (-C=CH) group substituted at the 4-position.

Caption: Chemical structure of 4-Ethynylquinoline.
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Physicochemical Properties

A summary of the key physicochemical properties of 4-Ethynylquinoline is presented in the
table below. While some experimental data for the parent compound is limited, data for closely
related analogs are included for reference.

Property Value Reference/Note
IUPAC Name 4-ethynylquinoline
CAS Number 62484-52-0 [1112]
Molecular Formula Ci1H7N [2]
Molecular Weight 153.18 g/mol [2]
Off-white to light brown to dark
Appearance
brown powder or crystals
) ] 114-115 °C (for 2-chloro-3- Estimated based on a closely
Melting Point o
ethynylquinoline) related analog.
Boiling Point Not available
General solubility for quinoline.
B Soluble in hot water and most Specific data for 4-
Solubility i L .
organic solvents.[3] ethynylquinoline is not readily
available.
Sealed in dry, room
Storage

temperature

Spectral Data

The following tables summarize the characteristic spectral data for 4-Ethynylquinoline and its
derivatives.

H NMR Spectral Data (Typical Shifts for Quinoline Ring Protons)
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ST Chemical Shift (8, Multiplicity Coupling Constant
ppm) (J, Hz)

H-2 ~8.90 dd 33=4.2,3=1.7

H-3 ~7.40 dd 3J=4.2,3)=8.2

H-5 ~7.75 d 3J=84

H-6 ~7.50 t 3J=8.4,33=75

H-7 ~7.65 t 3J=7.5,30=8.2

H-8 ~8.10 d 3J=82

Ethynyl-H ~3.5 s

Note: Data is based on typical values for the quinoline core and related ethynyl derivatives.[4]

Actual values for 4-Ethynylquinoline may vary.

13C NMR Spectral Data (Typical Shifts for Quinoline Ring Carbons)
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Carbon Chemical Shift (6, ppm)
C-2 ~150.2
C-3 ~121.1
C-4 ~136.0
C-4a ~128.2
C-5 ~129.5
C-6 ~126.6
C-7 ~127.7
C-8 ~129.4
C-8a ~148.3
Ethynyl C (C=CH) ~83
Ethynyl C (C=CH) ~79

Note: Data is based on typical values for the quinoline core and related ethynyl derivatives.[4]
Actual values for 4-Ethynylquinoline may vary.

IR Spectral Data

Characteristic Absorption

Functional Group Intensity
(cm™)

=C-H stretch ~3300 Strong

C=C stretch 2260 - 2100 Variable

Aromatic C-H stretch ~3030 Variable

Aromatic C=C stretch 1600 - 1450 Medium to Strong

Note: These are general ranges for the respective functional groups.[5][6]

Mass Spectrometry
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lon mlz
[M]+ 153.06
[M+H]+ 154.07

Note: Calculated values.

Experimental Protocols

Synthesis of 4-Ethynylquinoline via Sonogashira
Coupling

A common and efficient method for the synthesis of 4-Ethynylquinoline is the Sonogashira

cross-coupling reaction. This reaction involves the coupling of a 4-haloquinoline (typically 4-

chloroquinoline or 4-bromoquinoline) with a terminal alkyne, often using a protected alkyne like

trimethylsilylacetylene followed by deprotection.

Step 1: Sonogashira Coupling

Pd Catalyst (e.g., Pd(PPhs)s)
Cu(l) Co-catalyst (e.g., Cul)

Base (e.g., EtsN)

Step 2: Deprotection

4-(Trimethylsilylethynyl)quinoline

Deprotection Agent Y-ttt
(e.g., TBAF or K2COs/MeOH)

4-(Trimethylsilylethynyl)quinoline

Sonogashira
Coupling

Ethynyltrimethylsilane

Deprotection

4-Ethynylquinoline
4-Chloroquinoline

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4-Ethynylquinoline.

Detailed Protocol:

¢ Sonogashira Coupling:
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o To a solution of 4-chloroquinoline (1.0 eq) in a suitable solvent (e.g., triethylamine or a
mixture of THF and triethylamine) under an inert atmosphere (e.g., nitrogen or argon), add
ethynyltrimethylsilane (1.2-1.5 eq).

o Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)a,
0.02-0.05 eq), and a copper(l) co-catalyst, typically copper(l) iodide (Cul, 0.05-0.1 eq).

o The reaction mixture is then heated, typically to a temperature between 60-80 °C, and
stirred for several hours until the starting material is consumed (monitored by TLC or LC-
MS).

o Upon completion, the reaction mixture is cooled to room temperature, and the solvent is
removed under reduced pressure.

o The residue is then purified by column chromatography on silica gel to afford 4-
(trimethylsilylethynyl)quinoline.

» Deprotection of the Trimethylsilyl (TMS) Group:

o The purified 4-(trimethylsilylethynyl)quinoline is dissolved in a suitable solvent such as
methanol or tetrahydrofuran.

o A deprotection reagent is added. Common reagents for this step include potassium
carbonate (K2COs) or a fluoride source like tetrabutylammonium fluoride (TBAF).[7]

o The reaction is stirred at room temperature for a period ranging from 30 minutes to a few
hours, with progress monitored by TLC.

o Once the deprotection is complete, the solvent is evaporated, and the crude product is
purified by column chromatography to yield 4-Ethynylquinoline.

Biological Activity and Applications in Drug
Development

Quinoline derivatives are known to exhibit a wide range of biological activities, including
anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[8][9] The ethynyl group
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in 4-Ethynylquinoline serves as a key functional group for the synthesis of more complex
molecules with potential therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the potential of quinoline-based compounds as anticancer
agents.[10][11] These compounds can exert their effects through various mechanisms,
including:

« Inhibition of Tyrosine Kinases: Many quinoline derivatives have been shown to inhibit
receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), which are
often overexpressed in cancer cells.[10]

e Tubulin Polymerization Inhibition: Some quinoline analogs interfere with microtubule
dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[10]

o DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the
quinoline ring allows some derivatives to intercalate into DNA or inhibit topoisomerase
enzymes, thereby disrupting DNA replication and transcription.[10]

While specific studies on the anticancer activity of 4-Ethynylquinoline are limited, its utility as
a scaffold for generating libraries of quinoline derivatives makes it a compound of high interest
in cancer drug discovery. The ethynyl group can be readily modified to introduce various
pharmacophores that can enhance binding to biological targets.
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4-Ethynylquinoline Derivatives
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Caption: Potential anticancer mechanisms of action for quinoline derivatives.

Antimalarial Activity

The quinoline scaffold is central to several important antimalarial drugs. The mechanism of

action for many of these compounds, such as chloroquine, is believed to involve the inhibition

of hemozoin biocrystallization in the malaria parasite's food vacuole.[9] This leads to the

accumulation of toxic free heme, which ultimately kills the parasite. 4-Ethynylquinoline can

serve as a starting point for the synthesis of novel antimalarial agents by modifying the side

chains attached to the quinoline core, potentially leading to compounds with improved efficacy

against drug-resistant strains of Plasmodium falciparum.

Conclusion
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4-Ethynylquinoline is a synthetically versatile molecule with significant potential in the fields of
medicinal chemistry and drug discovery. Its straightforward synthesis via Sonogashira coupling
and the reactivity of its ethynyl group make it an attractive scaffold for the development of novel
therapeutic agents. While further research is needed to fully elucidate the specific biological
activities of 4-Ethynylquinoline itself, the extensive body of work on quinoline derivatives
provides a strong rationale for its exploration as a key building block in the design of new drugs
targeting a range of diseases, including cancer and malaria. This technical guide serves as a
foundational resource for researchers and scientists interested in harnessing the potential of
this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [4-Ethynylquinoline chemical structure and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1315246#4-ethynylquinoline-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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